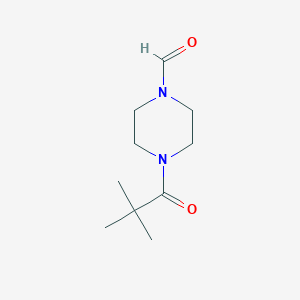
4-(Trifluoromethylthio)phenyl fluoroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylthio)phenyl fluoroformate is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a fluoroformate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)phenyl fluoroformate typically involves the reaction of 4-(Trifluoromethylthio)phenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)phenyl fluoroformate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thiophenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carbamates, carbonates, thiocarbonates, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethylthio)phenyl fluoroformate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenyl fluoroformate involves its interaction with nucleophilic sites in biological molecules. The fluoroformate group can react with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of covalent bonds and modification of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl fluoroformate
- 4-(Trifluoromethylthio)phenyl isocyanate
- 4-(Trifluoromethylthio)phenyl acetate
Uniqueness
4-(Trifluoromethylthio)phenyl fluoroformate is unique due to the presence of both the trifluoromethylthio and fluoroformate groups, which confer distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] carbonofluoridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDAGCBXQHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




carbamate](/img/structure/B6325879.png)









